molecular formula C23H14Cl2N2O3 B11140732 1-(3,4-Dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11140732
M. Wt: 437.3 g/mol
InChI Key: GFOSQLKLEMWJOU-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-dione core substituted with a 3,4-dichlorophenyl group at position 1 and a 4-methylpyridin-2-yl moiety at position 2. This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The dichlorophenyl group introduces electron-withdrawing effects, while the methylpyridine moiety may enhance solubility and binding interactions in biological systems.

Properties

Molecular Formula

C23H14Cl2N2O3

Molecular Weight

437.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H14Cl2N2O3/c1-12-8-9-26-18(10-12)27-20(13-6-7-15(24)16(25)11-13)19-21(28)14-4-2-3-5-17(14)30-22(19)23(27)29/h2-11,20H,1H3

InChI Key

GFOSQLKLEMWJOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Components and Mechanism

The most efficient route to synthesize 1-(3,4-dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a one-pot multicomponent reaction (MCR) of three precursors:

  • Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (core-forming agent),

  • 3,4-Dichlorobenzaldehyde (source of the 1-aryl group),

  • 2-Amino-4-methylpyridine (source of the 2-heteroaryl group).

The reaction proceeds via a Knoevenagel condensation between the aldehyde and the dioxobutanoate, forming an α,β-unsaturated ketone intermediate. Subsequent nucleophilic attack by the amine generates a hemiaminal, which undergoes cyclodehydration to yield the chromeno[2,3-c]pyrrole-dione scaffold.

Key Reaction Conditions:

  • Solvent: Ethanol with 1% acetic acid (v/v) to facilitate dehydration.

  • Temperature: 50°C for 1 hour.

  • Yield: Up to 78% after crystallization.

Substrate Compatibility and Optimization

The method tolerates diverse substituents on all three components:

  • Aldehydes: Electron-withdrawing groups (e.g., Cl, F) enhance reaction rates, while electron-donating groups (e.g., OMe) require extended heating (up to 2 hours).

  • Amines: Primary amines, including heteroaromatic variants like 2-amino-4-methylpyridine, are effective nucleophiles. Bulky amines may reduce yields due to steric hindrance.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

To enhance scalability, continuous flow reactors are employed for their superior heat and mass transfer properties. This technology reduces reaction times by 30–40% compared to batch processes and improves reproducibility.

Process Parameters:

  • Residence Time: 20–30 minutes.

  • Temperature Control: Maintained at 50 ± 2°C.

  • Throughput: 1.2 kg/day per reactor unit.

Green Chemistry Practices

Industrial protocols emphasize sustainability through:

  • Solvent Recycling: Ethanol recovery rates exceed 85%.

  • Waste Minimization: Byproducts are repurposed as feedstocks for other syntheses.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityKey Advantage
Multicomponent MCR78≥99HighOne-pot synthesis, minimal purification
Post-Synthetic Modification4592ModerateFlexibility in late-stage functionalization

Table 1: Performance metrics of preparation methods.

Mechanistic Insights and Intermediate Characterization

Intermediate Isolation

The α,β-unsaturated ketone intermediate (m/z 327.1) is isolable via column chromatography and characterized by 1H NMR (δ 7.82 ppm, d, J=15.6 Hz, 1H) and IR (ν=1685 cm⁻¹, C=O stretch).

Cyclization Pathway

Density functional theory (DFT) calculations reveal a concerted asynchronous mechanism for the cyclodehydration step, with an activation energy barrier of 24.3 kcal/mol .

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes several chemical reactions:

    Oxidation: The compound can be oxidized to form the corresponding quinone.

    Reduction: Reduction of the quinone moiety can yield the dihydrochromene derivative.

    Substitution: The chlorinated phenyl group can undergo substitution reactions with various nucleophiles.

    Cyclization: The formation of the pyrrole ring involves intramolecular cyclization.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major products depend on reaction conditions and substituents.

Scientific Research Applications

Chemistry

In the realm of chemistry, 1-(3,4-Dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione serves as a valuable building block for synthesizing more complex organic molecules. It is also utilized as a reference standard in analytical chemistry due to its well-defined structure.

Biology

Biological research focuses on the compound's interactions with enzymes and receptors. Studies have indicated potential bioactive properties that warrant further investigation:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various pathogens.
  • Anticancer Potential : Its structural features may allow it to interact with cancer cell pathways, making it a candidate for anticancer drug development.

Medicine

The pharmacological properties of this compound are under exploration for various therapeutic applications:

  • Anti-inflammatory Effects : Investigations into its ability to modulate inflammatory responses are ongoing.
  • Neuroprotective Properties : Research is being conducted to determine its effects on neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar chromeno-pyrrole derivatives. The findings indicated that these compounds could inhibit cancer cell proliferation through apoptosis induction. The unique structural features of this compound may enhance its efficacy compared to other derivatives.

Case Study 2: Antimicrobial Properties

Research conducted by Khaled et al. (2023) investigated derivatives related to this compound for their antimicrobial activity against common bacterial strains. The results demonstrated significant inhibition zones in bacterial cultures treated with the compound, suggesting its potential as an antimicrobial agent.

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with cellular targets (e.g., proteins, enzymes).
  • Further studies are needed to elucidate specific pathways and molecular targets.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in the target compound) may enhance electrophilic reactivity, facilitating further derivatization (e.g., ring-opening to pyrazolones) . In contrast, electron-donating groups (e.g., methoxy in 4-methoxyphenyl derivatives) could stabilize resonance structures, altering reaction pathways .
  • Solubility and Bioavailability : The 4-methylpyridin-2-yl group in the target compound likely improves aqueous solubility compared to purely hydrophobic alkyl chains (e.g., morpholinylpropyl in ).

Key Observations :

  • Electron-withdrawing groups accelerate cyclization, reducing heating time .

Reactivity and Derivative Formation

The chromeno-pyrrole-dione core undergoes ring-opening reactions with hydrazine hydrate to form 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones . Reactivity comparisons include:

  • Target Compound : The dichlorophenyl group may direct ring-opening regioselectivity due to steric and electronic effects.
  • Morpholinylpropyl Derivative : Bulkier substituents at position 2 could hinder ring-opening, requiring extended reaction times.

Biological Activity

1-(3,4-Dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of chromeno-pyrrole derivatives. Its unique structure includes dichlorophenyl and pyridine moieties, which contribute to its potential biological activities. This article explores the compound's synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of the chromeno-pyrrole core : This is achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : The introduction of the dichlorophenyl and pyridine groups is performed to enhance biological activity.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Activity

Compounds within this structural class have demonstrated anti-inflammatory effects. In vitro studies have shown that related derivatives can significantly inhibit the production of pro-inflammatory cytokines (e.g., IL-6 and TNF-α) in stimulated human peripheral blood mononuclear cells (PBMCs) . The strongest inhibition was observed in specific derivatives at higher concentrations.

Antiproliferative Effects

The antiproliferative activity of chromeno-pyrrole derivatives has been documented extensively. For example, certain derivatives have shown potent inhibition of PBMC proliferation in response to anti-CD3 antibody stimulation . The degree of inhibition varied with concentration, highlighting the potential for therapeutic applications in conditions characterized by excessive cell proliferation.

Case Studies

  • Study on Anti-inflammatory Properties :
    • Objective : To evaluate the anti-inflammatory effects of related compounds.
    • Method : PBMCs were treated with various concentrations of the compounds.
    • Results : Significant inhibition of IL-6 and TNF-α production was noted, particularly with higher doses leading to up to 85% inhibition in some cases .
  • Antimicrobial Efficacy Study :
    • Objective : Assess the antimicrobial activity against a range of pathogens.
    • Method : Broth microdilution techniques were employed.
    • Results : Compounds exhibited varying degrees of antibacterial activity with notable effectiveness against Pseudomonas aeruginosa and Yersinia enterocolitica .

Comparative Analysis

The following table summarizes key structural features and biological activities of selected related compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
This compoundC23H18Cl2N2O3Antimicrobial, Anti-inflammatoryContains dichlorophenyl and methylpyridine groups
7-Chloro derivativeC23H17Cl3N2O3AntimicrobialAdditional chlorine substituent enhances reactivity
6-Methyl derivativeC22H20ClN2O3AntiproliferativeFeatures different substitution patterns influencing activity

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 1-(3,4-dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

  • Methodological Answer : A one-pot multicomponent reaction has been optimized using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. This method achieves a 92% success rate and yields ranging from 43–86%, depending on substituent compatibility. Key parameters include stoichiometric ratios (e.g., 1.1 eq. of amines for aldehydes with phenolic hydroxyl groups) and heating duration (15 min to 2 h, depending on substituent electronic effects). Purification via HPLC ensures >95% purity .

Q. How do substituents on aryl aldehydes and amines influence the synthesis of this compound?

  • Methodological Answer : Substituents such as methoxy, halogen, alkyl, and benzyl groups on aryl aldehydes are tolerated, with minimal electronic effects on cyclization. Primary amines with alkyl chains (e.g., methyl, ethyl) or functional groups (e.g., allyl) are compatible. However, aldehydes with donor groups require longer heating (up to 2 h), while acceptor-substituted aldehydes react faster (15–20 min). Substituent steric hindrance is not explicitly reported but inferred from the 70%+ yield in >50% of cases .

Q. What analytical methods are recommended for characterizing this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is critical for purity assessment (>95%). Structural elucidation should combine NMR (for aromatic protons and substituent identification), mass spectrometry (for molecular weight confirmation), and X-ray crystallography (for absolute stereochemistry, if applicable). Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can synthetic yields be optimized when electronic or steric effects of substituents lead to data contradictions (e.g., high success rates but variable yields)?

  • Methodological Answer : Contradictions arise from competing reaction pathways (e.g., incomplete cyclization or side-product formation). Systematic screening of solvent polarity (e.g., switching from DMF to THF) and temperature gradients (e.g., 60–100°C) can mitigate this. For example, aldehydes with strong electron-withdrawing groups may require lower temperatures to prevent decomposition. Reaction monitoring via TLC or in-situ IR spectroscopy helps identify optimal stopping points .

Q. What strategies enable post-synthetic modification of the dihydrochromeno[2,3-c]pyrrole scaffold for biological activity studies?

  • Methodological Answer : The scaffold can be functionalized via hydrazine hydrate (3–7 eq.) to synthesize 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. This involves refluxing in solvents like ethanol or acetonitrile, followed by column chromatography. Computational modeling (e.g., DFT for regioselectivity prediction) and high-throughput screening (HTS) are recommended to prioritize derivatives for bioactivity assays .

Q. How can process control and separation technologies improve scalability of this compound’s synthesis?

  • Methodological Answer : Membrane separation (e.g., nanofiltration) or centrifugal partition chromatography (CPC) can enhance purification at scale. Process control systems (e.g., PAT tools for real-time monitoring) ensure consistency in multicomponent reactions. Solvent recycling via distillation or adsorption reduces waste, aligning with green chemistry principles .

Q. What statistical or computational approaches address data variability in substituent compatibility studies?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) correlates substituent descriptors (Hammett σ, π-parameters) with reaction outcomes. Machine learning models trained on the 223-compound dataset (from ) can predict optimal substituent combinations. Quantum mechanical calculations (e.g., transition state modeling) rationalize kinetic barriers observed in sterically hindered systems .

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